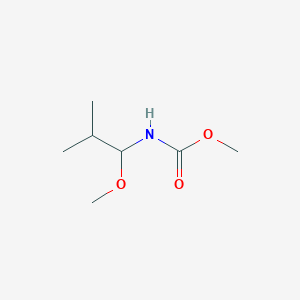
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester is an organic compound with the molecular formula C11H18O4 It is a derivative of cyclohexanepropanoic acid and is characterized by the presence of a methoxycarbonyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester can be achieved through several methods. One common approach involves the esterification of cyclohexanepropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the methyl ester.
Another method involves the use of methyl chloroformate as a reagent. In this process, cyclohexanepropanoic acid is reacted with methyl chloroformate in the presence of a base, such as triethylamine, to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanepropanoic acid: A precursor to the ester, lacking the methoxycarbonyl and methyl ester groups.
Cyclohexanecarboxylic acid: Another related compound with a similar cyclohexane ring structure.
3-Cyclohexene-1-carboxylic acid, methyl ester: A structurally similar ester with a double bond in the cyclohexane ring.
Uniqueness
Cyclohexanepropanoic acid, 1-(methoxycarbonyl)-2-oxo-, methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a methoxycarbonyl group and a methyl ester group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
| 75844-17-6 | |
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H18O5/c1-16-10(14)6-8-12(11(15)17-2)7-4-3-5-9(12)13/h3-8H2,1-2H3 |
InChI Key |
OFRYMLNXTYIBLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1(CCCCC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)

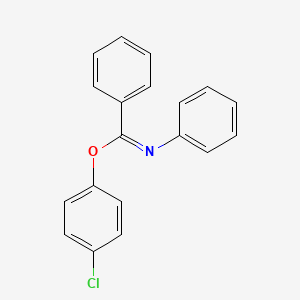
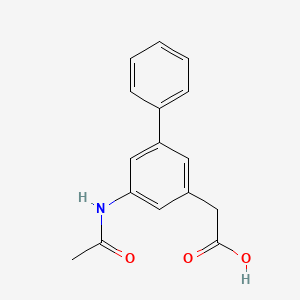
![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
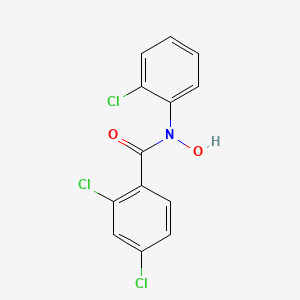
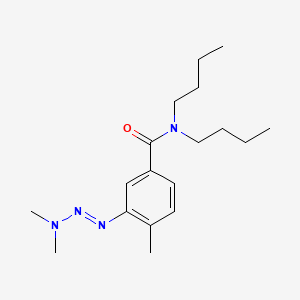
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)

![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)
